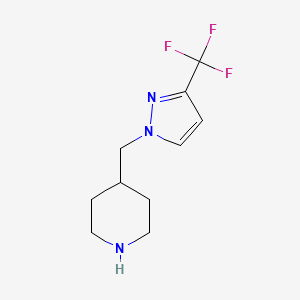

4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine

Übersicht

Beschreibung

“4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is a chemical compound with the empirical formula C6H10F3N . It is a derivative of piperidine, a heterocyclic amine, and contains a trifluoromethyl group (CF3) attached to the piperidine ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are generally synthesized through various methods, including C,N-cross coupling reactions . A related compound, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP), was synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group (CF3) attached to the ring .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 155-159 °C . It has a molecular weight of 189.61 .Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibition for Cancer Treatment

One application of derivatives of the specified chemical structure is in the development of Aurora kinase inhibitors. These compounds have been studied for their potential in treating cancer by inhibiting the Aurora A kinase enzyme, which plays a crucial role in cell division and has been implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Glycine Transporter 1 Inhibition for CNS Disorders

Another research focus is on derivatives acting as glycine transporter 1 (GlyT1) inhibitors. These compounds are of interest for their potential to treat central nervous system disorders by increasing glycine levels in the brain, which can modulate glutamatergic neurotransmission. Such inhibitors could be beneficial in treating schizophrenia and other neurological conditions (Shuji Yamamoto et al., 2016).

Synthesis of Key Intermediates in Drug Development

Compounds with the specified structure have also been used in the synthesis of key intermediates for drug development. For instance, a robust synthesis method for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, an anti-cancer drug, has been developed. This showcases the compound's role in facilitating the production of pharmaceuticals (Steven J. Fussell et al., 2012).

Structural and Molecular Studies

Further research includes the structural and molecular investigation of novel s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These studies offer insights into the molecular interactions and potential applications of these compounds in materials science and possibly in medicinal chemistry through the understanding of their intermolecular interactions and electronic properties (Ihab Shawish et al., 2021).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3/c11-10(12,13)9-3-6-16(15-9)7-8-1-4-14-5-2-8/h3,6,8,14H,1-2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHHBSMCWSUVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

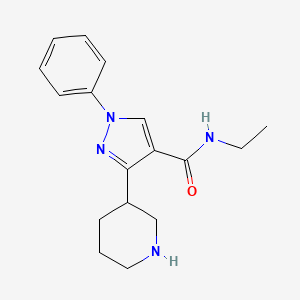

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)

![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)

![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)